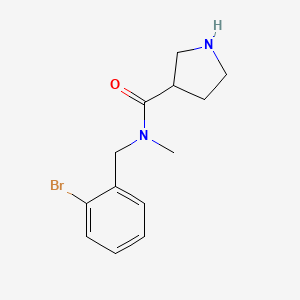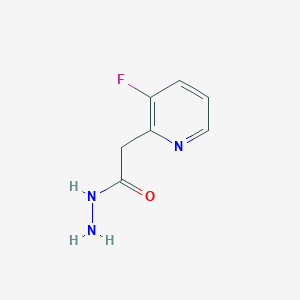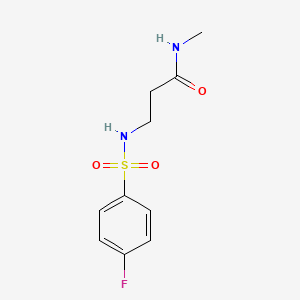
3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide is an organic compound that features a sulfonamide group attached to a fluorophenyl ring and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the fluorophenyl ring can engage in hydrophobic interactions with the target protein, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonamide: Lacks the propanamide moiety but shares the sulfonamide and fluorophenyl groups.
N-Methylpropanamide: Contains the propanamide moiety but lacks the sulfonamide and fluorophenyl groups.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but different substituents.
Uniqueness
3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide is unique due to the combination of its sulfonamide, fluorophenyl, and propanamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13FN2O3S |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-methylpropanamide |
InChI |
InChI=1S/C10H13FN2O3S/c1-12-10(14)6-7-13-17(15,16)9-4-2-8(11)3-5-9/h2-5,13H,6-7H2,1H3,(H,12,14) |
InChI Key |
HIJWAPBGDDQUMU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


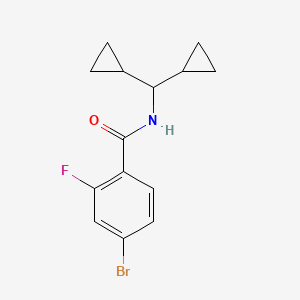
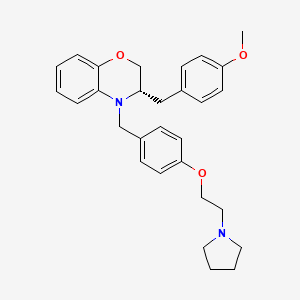
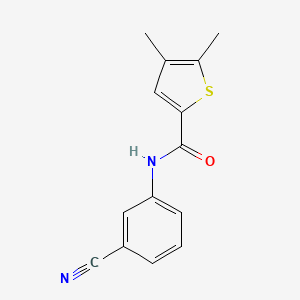
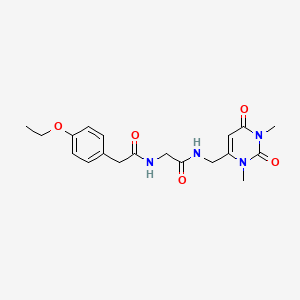
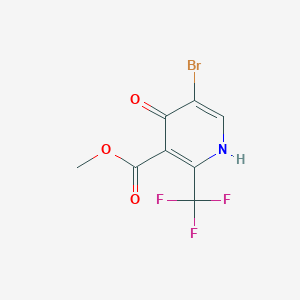
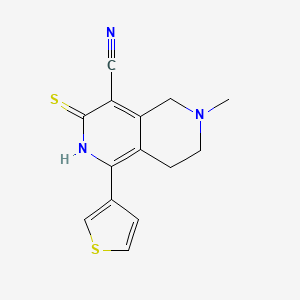
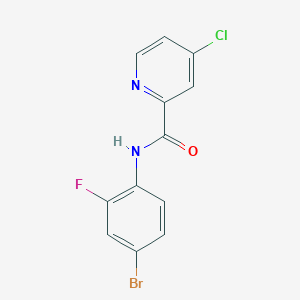

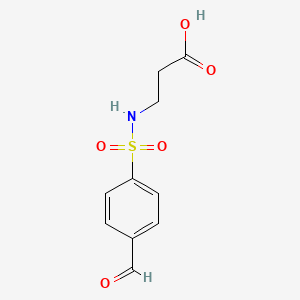
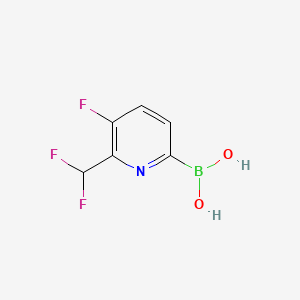
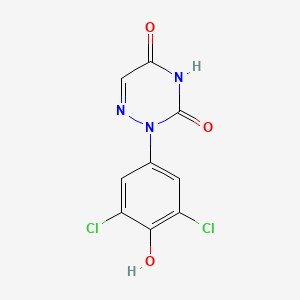
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
